molecular formula C14H17NO3S B15187548 5,6-Dimethoxy-1'-methylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one CAS No. 83962-41-8

5,6-Dimethoxy-1'-methylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one

Cat. No.: B15187548
CAS No.: 83962-41-8
M. Wt: 279.36 g/mol
InChI Key: JGBKCXYTXDKZNK-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo©thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted benzene and sulfur-containing reagents.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under acidic or basic conditions.

    Spiro linkage formation: The spiro linkage can be introduced through a cyclization reaction involving a pyrrolidine derivative and the benzo©thiophene core.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,2’-indole]: Another spiro compound with different ring structures.

    5,6-Dimethoxy-2-methylindole: Similar in having methoxy groups and a heterocyclic core.

Uniqueness

5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is unique due to its specific combination of a spiro linkage, methoxy groups, and a benzo©thiophene core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

83962-41-8

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

5,6-dimethoxy-1'-methylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione

InChI

InChI=1S/C14H17NO3S/c1-15-6-4-5-14(15)10-8-12(17-3)11(16-2)7-9(10)13(19)18-14/h7-8H,4-6H2,1-3H3

InChI Key

JGBKCXYTXDKZNK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12C3=CC(=C(C=C3C(=S)O2)OC)OC

Origin of Product

United States

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